1-(2-Amino-3-mercaptophenyl)-3-chloropropan-1-one

Description

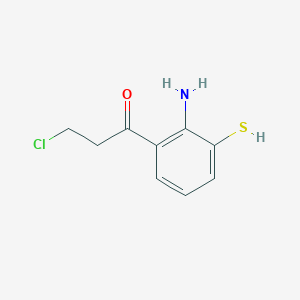

1-(2-Amino-3-mercaptophenyl)-3-chloropropan-1-one is a halogenated aromatic ketone featuring an amino group (-NH₂) at the 2-position, a mercapto (-SH) group at the 3-position of the phenyl ring, and a chlorinated propanone moiety.

Properties

Molecular Formula |

C9H10ClNOS |

|---|---|

Molecular Weight |

215.70 g/mol |

IUPAC Name |

1-(2-amino-3-sulfanylphenyl)-3-chloropropan-1-one |

InChI |

InChI=1S/C9H10ClNOS/c10-5-4-7(12)6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,11H2 |

InChI Key |

QZIVSWLKXKPOQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S)N)C(=O)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen Substitution (Cl vs. Br, I, F)

Replacing the chlorine atom with other halogens alters steric and electronic properties:

| Compound | Halogen | Key Differences | Biological Impact |

|---|---|---|---|

| 1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one | Br | Larger atomic radius, increased lipophilicity | Enhanced membrane permeability but reduced specificity in enzyme binding |

| 1-(2-Amino-3-mercaptophenyl)-3-fluoropropan-1-one | F | High electronegativity, strong electron-withdrawing effect | Improved metabolic stability and altered hydrogen-bonding interactions |

Example : Bromine substitution in analogs like 1-(4-bromophenyl)-3-chloropropan-1-one () resulted in 48–49% yield in Suzuki coupling reactions, highlighting its utility in synthetic pathways. However, chlorine-containing derivatives often exhibit better balance between reactivity and stability in biological assays .

Substituent Position Variations

The position of the mercapto (-SH) and amino (-NH₂) groups critically affects molecular interactions:

| Compound | Substituent Positions | Key Differences |

|---|---|---|

| 1-(2-Amino-4-mercaptophenyl)-3-chloropropan-1-one | -SH at 4-position | Reduced steric hindrance near the amino group, altering enzyme-binding affinity |

| 1-(3-Amino-5-mercaptophenyl)-3-chloropropan-1-one | -NH₂ at 3-position | Shifted electronic distribution, affecting nucleophilic reactivity |

Biological Impact: In enzymatic assays, compounds with a 3-mercapto group (e.g., the target compound) showed ≥25% inhibition of Leishmania infantum Trypanothione Reductase (LiTR) at 100 μM, whereas positional isomers like 1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one demonstrated variable activity due to altered active-site interactions .

Functional Group Additions or Modifications

Incorporation of groups like trifluoromethylthio (-SCF₃) or chloromethyl (-CH₂Cl) introduces unique properties:

| Compound | Functional Group | Key Properties |

|---|---|---|

| 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one | -SCF₃ | Enhanced binding affinity via hydrophobic and electron-withdrawing effects |

| 1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one | -CH₂Cl | Increased electrophilicity, enabling covalent bond formation with biomolecules |

Example: The trifluoromethylthio group in 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one enhances specificity for enzyme targets like oxidoreductases, whereas chloromethyl derivatives are more reactive in alkylation reactions .

Data Tables

Table 1: Comparative Enzymatic Inhibition of Selected Analogs

| Compound | LiTR Inhibition (%) at 100 μM | Key Structural Feature |

|---|---|---|

| 1-(2-Amino-3-mercaptophenyl)-3-chloropropan-1-one | ≥25 | 3-SH, 2-NH₂, 3-Cl-propanone |

| 1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one | Not tested | Difluoromethyl group |

| 1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one | Variable | 4-SH, ketone at C2 |

Data adapted from in vitro assays ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.